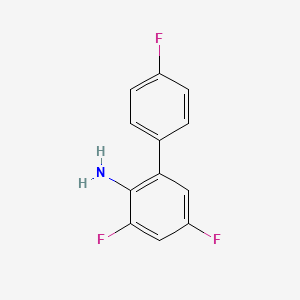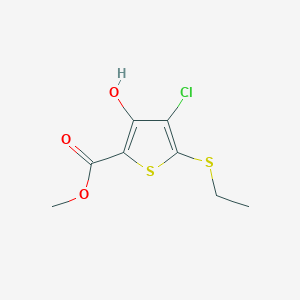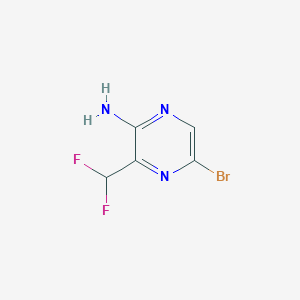
Benzyl chloromethyl dimethylpropanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl chloromethyl dimethylpropanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a chloromethyl group, and a dimethylpropanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzyl chloromethyl dimethylpropanedioate typically involves the esterification of dimethylpropanedioic acid with benzyl chloromethyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst. This method offers advantages such as improved reaction efficiency, better control over reaction parameters, and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl chloromethyl dimethylpropanedioate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Oxidation Reactions: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde under appropriate conditions.
Reduction Reactions: The ester moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or methanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substitution reactions yield various benzyl derivatives.
- Oxidation reactions produce benzyl alcohol or benzaldehyde.
- Reduction reactions result in the formation of benzyl alcohol derivatives.
Applications De Recherche Scientifique
Benzyl chloromethyl dimethylpropanedioate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of benzyl chloromethyl dimethylpropanedioate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products. The ester moiety can undergo hydrolysis or reduction, further expanding the compound’s reactivity profile.
Comparaison Avec Des Composés Similaires
Benzyl Chloromethyl Ether: Similar in structure but lacks the ester functionality.
Dimethylpropanedioic Acid Esters: Similar ester moiety but different substituents on the benzyl group.
Uniqueness: Benzyl chloromethyl dimethylpropanedioate is unique due to the presence of both the benzyl and chloromethyl groups, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to its analogs.
Propriétés
Numéro CAS |
87343-58-6 |
|---|---|
Formule moléculaire |
C13H15ClO4 |
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
3-O-benzyl 1-O-(chloromethyl) 2,2-dimethylpropanedioate |
InChI |
InChI=1S/C13H15ClO4/c1-13(2,12(16)18-9-14)11(15)17-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Clé InChI |
LOZBKAPKSREFOK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)OCC1=CC=CC=C1)C(=O)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


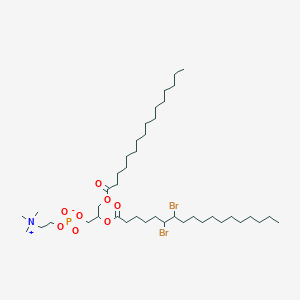
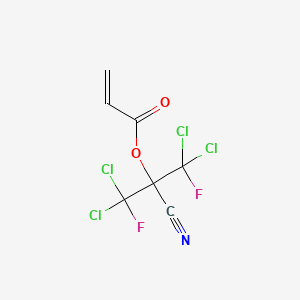




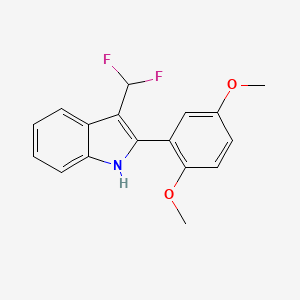

![5-acetamido-2-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12063992.png)
![Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12063996.png)
![(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene](/img/structure/B12064004.png)
